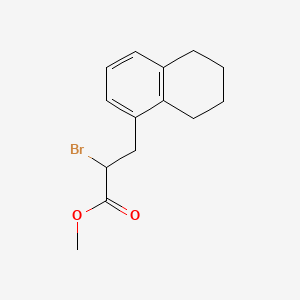
Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate, also known as MBTP, is a synthetic compound that is used in the laboratory for a variety of purposes. MBTP is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. MBTP has been used in the synthesis of various drugs, in the production of polymers, and in the synthesis of other compounds. It has also been used in the synthesis of bioactive molecules, including those with anti-cancer properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate involves the bromination of 5,6,7,8-tetrahydronaphthalene followed by esterification with 3-bromopropanoic acid and subsequent methylation of the resulting product.
Starting Materials
5,6,7,8-tetrahydronaphthalene, Bromine, 3-bromopropanoic acid, Methanol, Sodium hydroxide
Reaction
1. Bromination of 5,6,7,8-tetrahydronaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide to obtain 5,6,7,8-tetrahydronaphthalene-1-bromide., 2. Esterification of 5,6,7,8-tetrahydronaphthalene-1-bromide with 3-bromopropanoic acid in the presence of a base such as sodium hydroxide to obtain Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate. , 3. Methylation of Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate using methanol in the presence of a base such as sodium hydroxide to obtain the final product, Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is not well understood. However, it is believed that the compound acts by binding to the active sites of enzymes, thereby inhibiting their activity. Additionally, Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate may act as a substrate for certain enzymes, allowing them to catalyze the formation of other molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, thereby preventing them from catalyzing certain reactions. Additionally, Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate may act as a substrate for certain enzymes, allowing them to catalyze the formation of other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be easily stored for extended periods of time. However, Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is also toxic and should be handled with care. Additionally, it is important to note that the compound is not water-soluble, and therefore must be used in organic solvents.
Orientations Futures
There are a number of potential future directions for research involving Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate. For example, further research could be conducted to better understand the mechanism of action of the compound. Additionally, research could be conducted to better understand the biochemical and physiological effects of Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate. Additionally, research could be conducted to develop new synthetic methods for the synthesis of Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate. Finally, research could be conducted to explore the potential applications of Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate in the synthesis of other compounds and in the production of polymers.
Applications De Recherche Scientifique
Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, including polyurethanes and polyesters. It has also been used in the synthesis of drugs, including anti-cancer drugs and anti-inflammatory drugs. Additionally, Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate has been used in the synthesis of bioactive molecules, such as those with anti-cancer properties.
Propriétés
IUPAC Name |
methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h4,6-7,13H,2-3,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJJTWRSGXIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=C1CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




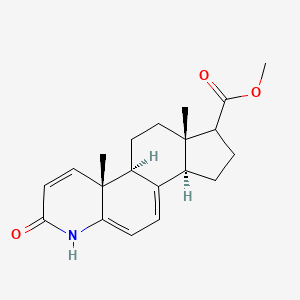
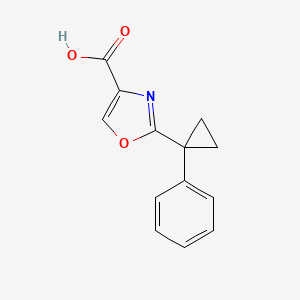
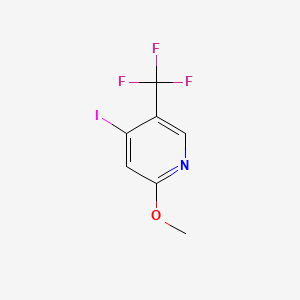
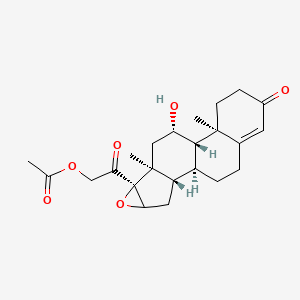
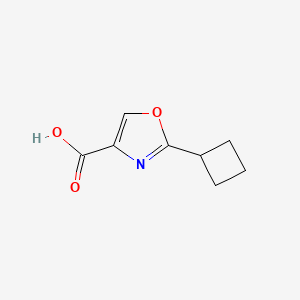
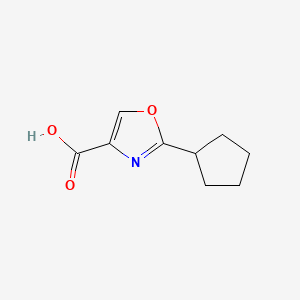
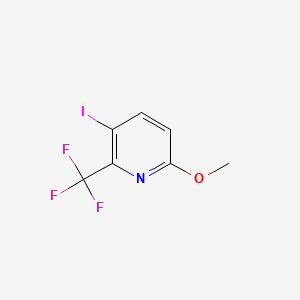
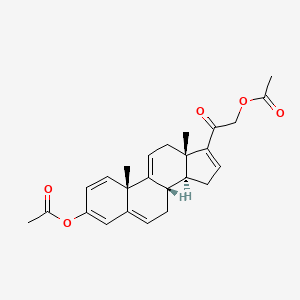
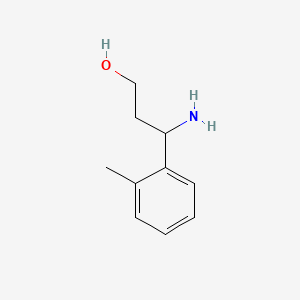
![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)